5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and urea or thiourea under acidic or basic conditions.
Introduction of the benzylidene group: This step involves the reaction of the pyrimidine core with a benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
Etherification: The phenoxy and ethoxy groups are introduced through nucleophilic substitution reactions, typically using alkyl halides and phenols in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The methoxy and butyl groups can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkyl halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde or formic acid, while reduction of the benzylidene group can yield a benzyl group.
Scientific Research Applications
5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzethonium chloride: A compound with a similar phenoxyethoxy structure, used as an antimicrobial agent.
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol: Another compound with a similar phenoxyethoxy structure, used in various industrial applications.
Uniqueness
5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-4-15(2)17-6-8-18(9-7-17)31-11-12-32-20-10-5-16(14-21(20)30-3)13-19-22(27)25-24(29)26-23(19)28/h5-10,13-15H,4,11-12H2,1-3H3,(H2,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOOHRPPJWXAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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